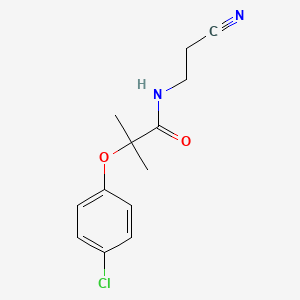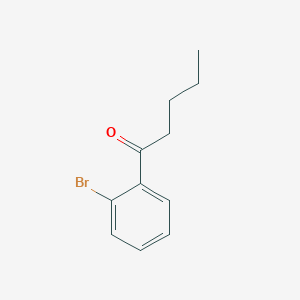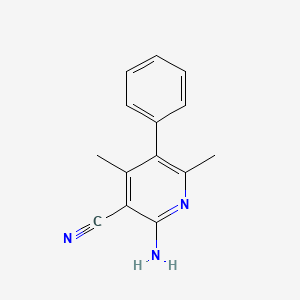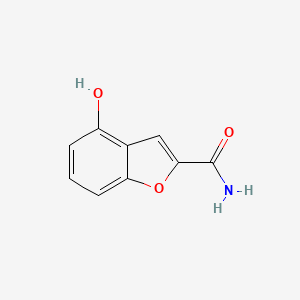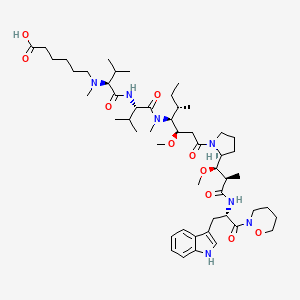
Modified MMAF-C5-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Modified MMAF-C5-COOH is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including indole, oxazinan, and pyrrolidinyl moieties, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Modified MMAF-C5-COOH typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole moiety through Fischer indole synthesis.
- Construction of the oxazinan ring via cyclization reactions.
- Coupling of the pyrrolidinyl group using peptide coupling reagents like EDCI or HATU.
- Final assembly of the compound through sequential amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the multi-step synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Modified MMAF-C5-COOH can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
- Oxidizing agents: KMnO4, H2O2
- Reducing agents: NaBH4, LiAlH4
- Coupling reagents: EDCI, HATU
Major Products Formed
- Indoxyl derivatives from oxidation
- Alcohols from reduction
- Esters and amides from substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may serve as a probe to study protein-ligand interactions due to its multiple functional groups.
Medicine
Industry
May be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of Modified MMAF-C5-COOH involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the oxazinan ring may form hydrogen bonds with key amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Modified MMAF-C5-COOH
- This compound
Uniqueness
The unique combination of functional groups in this compound, including the indole, oxazinan, and pyrrolidinyl moieties, distinguishes it from other similar compounds. This structural diversity may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C51H83N7O10 |
|---|---|
Molekulargewicht |
954.2 g/mol |
IUPAC-Name |
6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoic acid |
InChI |
InChI=1S/C51H83N7O10/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(63)45(33(4)5)55(8)25-17-13-14-24-43(60)61)41(66-10)30-42(59)57-26-20-23-40(57)47(67-11)35(7)48(62)53-39(50(64)58-27-18-19-28-68-58)29-36-31-52-38-22-16-15-21-37(36)38/h15-16,21-22,31-35,39-41,44-47,52H,12-14,17-20,23-30H2,1-11H3,(H,53,62)(H,54,63)(H,60,61)/t34-,35+,39-,40-,41+,44-,45-,46-,47+/m0/s1 |
InChI-Schlüssel |
NQGJJAVKWZWPGE-DVHZIZCVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


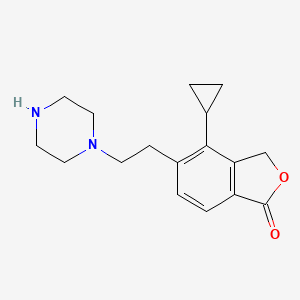

![tert-butyl 7-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8599016.png)
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)
![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)


